beta-D-Glucose

Übersicht

Beschreibung

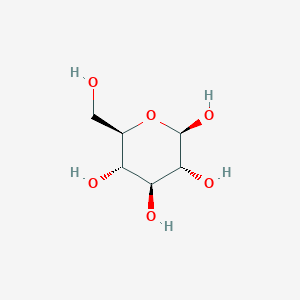

Beta-D-Glucose: ist ein natürlich vorkommendes Monosaccharid und ein essentieller Kohlenhydrat in der Biologie. Es ist eines der beiden Anomere von D-Glucose, das andere ist Alpha-D-Glucose. This compound ist ein sechsfach kohlenstoffhaltiger Zucker (Hexose) mit der Summenformel C6H12O6. Es findet sich in Früchten, Pflanzen und Honig und spielt eine entscheidende Rolle in verschiedenen Stoffwechselprozessen in lebenden Organismen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Beta-D-Glucose kann durch Hydrolyse von Polysacchariden wie Stärke und Cellulose synthetisiert werden. Der Hydrolyseprozess beinhaltet die Aufspaltung dieser Polysaccharide in ihre Monosaccharid-Einheiten unter Verwendung von Säuren oder Enzymen. Beispielsweise erzeugt die enzymatische Hydrolyse von Cellulose unter Verwendung von Cellulase-Enzymen this compound .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig aus Stärke durch enzymatische Hydrolyse hergestellt. Der Prozess beinhaltet die Verwendung von Amylase-Enzymen, um Stärke in Maltose zu zerlegen, die durch Maltase-Enzyme weiter hydrolysiert wird, um this compound zu ergeben . Eine andere Methode beinhaltet die Acetylierung von D-Glucose zur Herstellung von Pentaacetyl-beta-D-Glucopyranose, die durch Deacetylierung in this compound umgewandelt werden kann .

Analyse Chemischer Reaktionen

Reaktionstypen: Beta-D-Glucose unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Glykosylierung.

Oxidation: this compound kann mit Oxidationsmitteln wie Bromwasser oder Salpetersäure zu Gluconsäure oxidiert werden.

Reduktion: Reduktion von this compound mit Natriumborhydrid erzeugt Sorbit, einen Zuckeralkohol.

Glykosylierung: this compound kann mit anderen Molekülen glykosidische Bindungen eingehen, was zur Bildung von Disacchariden und Polysacchariden führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Bromwasser, Salpetersäure.

Reduktion: Natriumborhydrid.

Glykosylierung: Alkohole und saure Katalysatoren.

Hauptprodukte:

Oxidation: Gluconsäure.

Reduktion: Sorbit.

Glykosylierung: Disaccharide (z. B. Maltose) und Polysaccharide (z. B. Cellulose).

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Biologie: this compound ist essentiell für die Untersuchung des Zellstoffwechsels und der Energieproduktion.

Medizin: Es wird bei der Diagnose und Überwachung von Diabetes durch Blutzuckertests eingesetzt.

Industrie: this compound wird bei der Produktion von Biokraftstoffen, Lebensmittelzusatzstoffen und Arzneimitteln verwendet.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:

Energieproduktion: this compound ist eine primäre Energiequelle für Zellen.

Glykogensynthese: this compound wird in Glykogen umgewandelt, das in der Leber und den Muskeln gespeichert wird.

Zellsignalisierung: this compound fungiert als Signalmolekül und reguliert verschiedene zelluläre Prozesse wie Insulinsekretion und Glukoseaufnahme.

Wissenschaftliche Forschungsanwendungen

Biochemical and Nutritional Applications

Energy Source : beta-D-Glucose serves as a primary energy source for cellular metabolism. It is crucial in glycolysis, the metabolic pathway that converts glucose into pyruvate, producing ATP (adenosine triphosphate), which cells use for energy.

Nutraceutical Properties : Due to its role in metabolic processes, this compound is often included in dietary supplements aimed at managing blood sugar levels and improving overall health. Studies have shown that it can enhance insulin sensitivity and aid in glycemic control, particularly beneficial for individuals with type 2 diabetes .

Pharmaceutical Applications

Drug Formulation : this compound is used in pharmaceutical formulations as a stabilizer and excipient. Its ability to form complexes with drugs enhances solubility and bioavailability, making it a valuable component in oral medications .

Therapeutic Uses : Research indicates that this compound derivatives can act as immunological determinants. For instance, this compound 1-phosphate has been identified as a structural unit in bacterial glycans that can influence immune responses . This property opens avenues for developing vaccines and immunotherapies.

Biotechnological Applications

Enzyme Production : this compound is utilized in biotechnological processes for the production of enzymes like glucosidases. These enzymes are essential for various industrial applications, including biofuel production from lignocellulosic biomass .

Prebiotic Effects : As a prebiotic, this compound supports the growth of beneficial gut bacteria, enhancing gut health and potentially reducing the risk of gastrointestinal diseases. Its role in modulating the gut microbiome has been documented in several studies .

Food Industry Applications

Sweetener and Texturizer : In the food industry, this compound is employed as a sweetener and texturizing agent. It enhances the flavor profile of foods while providing desirable textures in products like baked goods and sauces .

Health Claims : The incorporation of this compound into functional foods is often associated with health claims related to heart health and diabetes management. Oat beta-glucans, for example, have been shown to lower postprandial glycemia effectively .

Case Study 1: Diabetes Management

A clinical trial investigated the effects of this compound on patients with type 2 diabetes. The results showed significant improvements in glycemic control markers when participants consumed products enriched with this compound derivatives over a six-month period. The study highlighted its potential as a dietary intervention for diabetes management .

Case Study 2: Immunological Research

Research on the immunological roles of this compound derivatives revealed their ability to enhance antibody production against specific pathogens. This finding suggests potential applications in vaccine development and immune response modulation .

Wirkmechanismus

Beta-D-Glucose exerts its effects through various molecular targets and pathways:

Energy Production: this compound is a primary source of energy for cells.

Glycogen Synthesis: this compound is converted to glycogen for storage in the liver and muscles.

Cell Signaling: this compound acts as a signaling molecule, regulating various cellular processes such as insulin secretion and glucose uptake.

Vergleich Mit ähnlichen Verbindungen

Beta-D-Glucose kann mit anderen ähnlichen Verbindungen wie Alpha-D-Glucose, Fructose und Galactose verglichen werden:

Alpha-D-Glucose: Der Hauptunterschied zwischen this compound und Alpha-D-Glucose liegt in der Orientierung der Hydroxylgruppe am anomeren Kohlenstoff.

Fructose: Fructose ist eine Ketohexose, während this compound eine Aldohexose ist.

Galactose: Galactose ist ein Epimer von Glucose, das sich in der Konfiguration am vierten Kohlenstoff unterscheidet.

Diese Unterschiede in der Struktur führen zu unterschiedlichen chemischen Eigenschaften und biologischen Funktionen für jede Verbindung.

Biologische Aktivität

Beta-D-glucose, a monosaccharide and an essential structural unit of various polysaccharides, plays a significant role in numerous biological processes. This article delves into its biological activity, focusing on its immunomodulatory effects, role in diabetes management, and its potential applications in cancer therapy.

Overview of this compound

This compound is one of the two anomers of D-glucose, differing from alpha-D-glucose in the orientation of the hydroxyl group at the first carbon atom. This structural difference influences its solubility, reactivity, and interaction with enzymes and other biomolecules. It serves as a primary energy source for cells and is a building block for larger carbohydrates such as starch, glycogen, and cellulose .

Immunomodulatory Effects

This compound has been identified as a potent immunomodulator. It is primarily known for its role in enhancing the immune response through various mechanisms:

- Activation of Immune Cells : Beta-glucans, which are polysaccharides derived from this compound, stimulate macrophages, natural killer (NK) cells, and neutrophils. These immune cells are crucial for the body's defense against pathogens .

- Cytokine Production : Upon activation by beta-glucans, immune cells secrete cytokines that modulate immune responses, promoting inflammation and enhancing pathogen clearance .

- Receptor Interaction : The interaction between beta-glucans and specific receptors such as Dectin-1 and complement receptor 3 (CR3) initiates signaling pathways that lead to enhanced immune activity. This includes the activation of the PI3K/Akt pathway, which is vital for cellular responses to insulin and growth factors .

Table 1: Key Immune Responses Induced by this compound

| Immune Cell Type | Response Induced | Mechanism |

|---|---|---|

| Macrophages | Enhanced phagocytosis | Activation via Dectin-1 |

| Natural Killer Cells | Increased cytotoxicity | Cytokine secretion |

| Neutrophils | Improved microbial killing | Activation of complement pathways |

Role in Diabetes Management

This compound has garnered attention for its potential benefits in managing diabetes:

- Glycemic Control : Studies indicate that beta-glucans can reduce postprandial hyperglycemia. For instance, oat beta-glucans have been shown to lower blood glucose levels after meals by delaying gastric emptying and enhancing insulin sensitivity .

- Mechanisms of Action : The hypoglycemic effects are attributed to several mechanisms:

Case Study: Clinical Trials on Oat Beta-Glucan

A series of clinical trials have demonstrated the efficacy of oat beta-glucan in controlling blood sugar levels:

- Study Findings : In one trial involving participants with type 2 diabetes, those consuming oat bran with high beta-glucan content showed a significant reduction in glycemic response compared to those on a control diet .

- Long-Term Benefits : Regular intake of beta-glucan-rich foods has been associated with improved cardiovascular health markers in diabetic patients.

Potential Applications in Cancer Therapy

Emerging research suggests that this compound may also play a role in cancer therapy:

- Anti-tumor Activity : Beta-glucans have been noted for their ability to enhance the effectiveness of certain cancer treatments by stimulating immune responses against tumors .

- Wound Healing : Beta-glucans have shown potential in promoting wound healing processes by increasing collagen synthesis and macrophage activation .

Table 2: Summary of this compound Applications in Cancer Research

| Application | Mechanism | Research Findings |

|---|---|---|

| Immune Enhancement | Stimulates macrophage activity | Increased tumor cell death |

| Wound Healing | Promotes collagen synthesis | Enhanced healing in diabetic models |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.